Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
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Overview
Description
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and activate the JNK pathway, which is involved in apoptosis. It also modulates the expression of various genes involved in inflammation and immune response.
Biochemical And Physiological Effects
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. It also reduces the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is its broad range of therapeutic applications. It has been studied for its potential in various fields, making it a versatile compound for research. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
Synthesis Methods
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- can be synthesized using a multi-step process involving the reaction of 2-methylphenyl magnesium bromide with 2-(phenoxymethyl)cyclopropylcarbonyl chloride, followed by the addition of piperazine and trans-2-butene-1,4-dioic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, it has been studied for its potential as an immunomodulatory agent.
properties
CAS RN |
102617-04-9 |
---|---|
Product Name |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- |
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |
InChI Key |
PMXTYGZLJXSQSH-AZUAARDMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Other CAS RN |
102617-04-9 |
synonyms |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |
Origin of Product |
United States |
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